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Compound of Interest

Compound Name: (R)-1-(4-Chlorophenyl)ethanol

Cat. No.: B3024736 Get Quote

An In-Depth Technical Guide to (R)-1-(4-Chlorophenyl)ethanol: Synthesis, Characterization,

and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-1-(4-Chlorophenyl)ethanol is a critical chiral building block in the landscape of modern

organic synthesis.[1] Its value is anchored in its structural features: a 4-chlorophenyl group

attached to a stereogenic carbinol center, making it an essential precursor for a multitude of

complex chiral molecules, particularly within the pharmaceutical and agrochemical sectors.[1]

[2][3] The biological activity of many chiral drugs is profoundly dependent on their

stereochemistry; therefore, the ability to produce enantiomerically pure forms of such

intermediates is paramount.[2] This guide provides a comprehensive technical overview of

(R)-1-(4-Chlorophenyl)ethanol, focusing on its stereoselective synthesis, detailed analytical

characterization, and pivotal role in drug development.

Structural Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental characteristics is the foundation for its

effective application and manipulation. (R)-1-(4-Chlorophenyl)ethanol is an aromatic alcohol

where the stereochemistry at the carbinol carbon is defined as 'R' according to the Cahn-

Ingold-Prelog priority rules.

Chemical Formula: C₈H₉ClO[3][4][5]
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Systematic IUPAC Name: (1R)-1-(4-chlorophenyl)ethanol[3]

CAS Number: 75968-40-0[3]

Synonyms: (R)-4-Chloro-α-methylbenzyl alcohol, (R)-p-Chlorophenylmethylcarbinol

Molecular Weight: 156.61 g/mol [3][4]

The structural formula, highlighting the chiral center, is depicted below.

Caption: Structure of (R)-1-(4-Chlorophenyl)ethanol with the chiral center (C*) indicated.

A summary of its key quantitative physicochemical properties is provided in Table 1.

Table 1: Key Physicochemical Properties of (R)-1-(4-Chlorophenyl)ethanol

Property Value Reference(s)

Appearance Clear, colorless liquid [4]

Density 1.171 g/mL at 25 °C [4][6]

Boiling Point 119 °C at 10 mmHg [6][7]

Flash Point >110 °C (>230 °F) [6]

| Refractive Index (n20/D) | 1.541 |[4] |

Stereoselective Synthesis: A Mechanistic
Perspective
The most efficient and prevalent strategy for producing enantiomerically pure (R)-1-(4-
Chlorophenyl)ethanol is the asymmetric reduction of the corresponding prochiral ketone, 4'-

chloroacetophenone.[2][8] This transformation can be accomplished through two primary,

powerful methodologies: biocatalysis and chemocatalytic asymmetric hydrogenation. The

choice between these routes is a critical decision in process development, often balancing

factors such as environmental impact ("greenness"), cost, scalability, and the desired level of

enantiopurity.[2]
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Caption: Comparison of biocatalytic and chemocatalytic routes to (R)-1-(4-
Chlorophenyl)ethanol.

Biocatalytic Asymmetric Reduction
Biocatalysis leverages the exquisite stereoselectivity of enzymes to perform chemical

transformations. This approach is often considered a "green" technology due to its operation

under mild conditions (ambient temperature and pressure, aqueous media) and the high

enantiomeric excess (ee) it typically affords.[1][8]

Causality and Mechanism: The core of this method involves an alcohol dehydrogenase (ADH)

enzyme, either within a whole-cell system (like Acetobacter sp. or Rhodotorula sp.) or as an

isolated protein.[8][9][10] These enzymes exhibit a strong preference for delivering a hydride

ion to one specific face (in this case, the Re-face) of the ketone's carbonyl group. This

stereospecific delivery is dictated by the three-dimensional structure of the enzyme's active

site, which binds the substrate in a highly ordered orientation. The hydride source is a cofactor,

typically nicotinamide adenine dinucleotide (NADH), which is consumed stoichiometrically. For

process viability, the oxidized cofactor (NAD+) must be continuously regenerated back to

NADH. This is ingeniously achieved using a substrate-coupled regeneration system, where a

cheap, sacrificial alcohol like isopropanol is co-added.[9] The same enzyme, or another

enzyme in the cell, oxidizes the isopropanol to acetone, reducing NAD+ to NADH in the

process, thus completing the catalytic cycle.[9][10]
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Chemocatalytic Asymmetric Hydrogenation
This method employs transition metal complexes, most notably Ruthenium, coordinated to

chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3][8][11] It is a powerful,

well-established technology for large-scale industrial synthesis.

Causality and Mechanism: The effectiveness of this method stems from the formation of a

chiral catalytic environment around the metal center. The prochiral ketone, 4'-

chloroacetophenone, coordinates to the ruthenium catalyst. The C2-symmetric chiral ligand

directs the ketone to bind in a specific conformation, sterically shielding one face of the

carbonyl. Gaseous hydrogen (H₂) then delivers a hydride to the exposed face of the

coordinated ketone, resulting in the formation of the desired enantiomer of the alcohol with high

selectivity.[11] While highly efficient, this method requires specialized high-pressure

hydrogenation equipment and relies on expensive, often proprietary, chiral ligands and

precious metal catalysts.[8]

Table 2: Comparison of Primary Synthesis Methods

Method
Catalyst /
Reagent

Typical
Yield (%)

Typical ee
(%)

Key
Features &
Rationale

Reference(s
)

Biocatalytic

Reduction

Whole cells
(Acetobacte
r sp.) or
ADH

~97% >99%

Environmen
tally
friendly;
high
enantiosele
ctivity
under mild
conditions.
Chosen for
its
sustainabili
ty and
precision.

[8][10]
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| Asymmetric Hydrogenation | Ru(II)-BINAP / H₂ | 90–95% | 95–99% | High throughput and

scalability; excellent for industrial production. Chosen for high conversion rates and established

protocols. |[3][8] |

Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, providing researchers with a robust

framework for both synthesis and analysis.

Protocol: Biocatalytic Asymmetric Reduction of 4'-
Chloroacetophenone
This protocol is based on the use of Acetobacter sp. CCTCC M209061, a whole-cell biocatalyst

known for its anti-Prelog stereoselectivity, yielding the desired (R)-alcohol.[10]

A. Culture Preparation (Biocatalyst Growth):

Rationale: To generate sufficient biomass with high enzymatic activity.

Prepare a sterile growth medium (e.g., yeast extract, peptone, glucose).

Inoculate the medium with a stock culture of Acetobacter sp. CCTCC M209061.

Incubate at 30°C with shaking (e.g., 160 rpm) for 24-48 hours, until the culture reaches a

high cell density (e.g., OD₆₀₀ > 2.0).

Harvest the cells by centrifugation. The resulting wet cell paste is the biocatalyst.

B. Asymmetric Reduction Reaction:

Rationale: To create an optimal environment for the enzymatic reduction and cofactor

regeneration.

In a reaction vessel, prepare a buffer solution (e.g., 100 mM TEA-HCl, pH 5.0).[10] The

acidic pH is often optimal for ketone reductases from Acetobacter.

Add the harvested wet cells (e.g., 0.24 g) to the buffer (e.g., 8 mL).[10]
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Add the cofactor regeneration source, isopropanol (e.g., 130 mmol/L).[10] This large excess

drives the equilibrium towards NADH regeneration.

Initiate the reaction by adding the substrate, 4'-chloroacetophenone (e.g., 5.0 mmol/L).[10]

Incubate the reaction at 30°C with agitation (160 rpm) to ensure proper mixing and mass

transfer.

C. Monitoring and Work-up:

Rationale: To track reaction progress and isolate the final product.

Monitor the reaction progress by periodically taking aliquots and analyzing them via Gas

Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the

disappearance of the ketone and the appearance of the alcohol.

Once the reaction reaches completion (typically >97% conversion), terminate it by

centrifuging to remove the cells.

Extract the supernatant with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The product

is more soluble in the organic phase.

Combine the organic layers, dry over anhydrous sodium sulfate to remove residual water,

and filter.

Remove the solvent under reduced pressure (rotary evaporation) to yield the crude (R)-1-(4-
chlorophenyl)ethanol. Further purification can be achieved by silica gel column

chromatography if necessary.

Protocol: Determination of Enantiomeric Excess by
Chiral HPLC
This protocol provides a validated method to quantify the stereochemical purity of the

synthesized product.[12]
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Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.

A. System and Conditions:

HPLC System: A standard HPLC system equipped with a UV detector.
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Chiral Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica

gel).

Rationale: This polysaccharide-based stationary phase is highly effective at resolving a

wide range of chiral compounds, including aromatic alcohols, through enantioselective

interactions like hydrogen bonding and π-π stacking.

Mobile Phase: n-Hexane/Isopropanol (95:5 v/v).[12]

Rationale: This normal-phase solvent system provides good solubility for the analyte and

promotes the selective interactions necessary for separation on the chiral stationary

phase.

Flow Rate: 0.5 mL/min.[12]

Detection: UV at 214 nm.[12]

Column Temperature: Ambient.

B. Procedure:

Sample Preparation: Prepare a dilute solution of the synthesized alcohol (approx. 1 mg/mL)

in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulates.

Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

Data Acquisition: Record the chromatogram. The two enantiomers will elute at different

retention times. For this system, typical retention times might be ~10.7 min for the (S)-

enantiomer and a later time for the (R)-enantiomer.[12]

Calculation: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the

enantiomeric excess (ee) using the formula:

ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

Analytical Characterization
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Beyond chiral purity, the structural identity and overall purity of the synthesized compound must

be rigorously confirmed using standard spectroscopic methods.[4]

Table 3: Summary of Spectroscopic Data for 1-(4-Chlorophenyl)ethanol

Technique Data and Interpretation Reference(s)

¹H NMR (CDCl₃, 400 MHz)

δ 7.25-7.35 (m, 4H, Ar-H),
4.88 (q, J = 6.4 Hz, 1H, CH-
OH), 1.93 (s, 1H, OH), 1.49
(d, J = 6.4 Hz, 3H, CH₃)

[13]

¹³C NMR (CDCl₃, 100 MHz)

δ 144.3 (Ar-C), 134.4 (Ar-C),

128.6 (Ar-CH), 125.8 (Ar-CH),

70.3 (CH-OH), 25.2 (CH₃)

[13]

IR (thin film, cm⁻¹)

ν 3355 (broad, O-H stretch),

1493 (C=C aromatic stretch),

1079 (C-O stretch), 811 (C-Cl

stretch)

[13][14]

| Mass Spec. (EI) | m/z 156/158 (M⁺, chlorine isotope pattern), 141 (M-CH₃)⁺ |[15] |

Applications in Drug Development
(R)-1-(4-Chlorophenyl)ethanol is not an end product but a high-value intermediate. Its

structure is incorporated into more complex active pharmaceutical ingredients (APIs).

Role as a Chiral Precursor: The compound's utility lies in its two reactive sites: the hydroxyl

group and the chlorophenyl ring, combined with its defined stereocenter. It is a key synthon in

the preparation of certain β-adrenergic receptor agonists and antidepressants.[3] For example,

the stereochemistry of the hydroxyl group is often critical for the specific binding interactions

with the target receptor or enzyme. It is also a precursor for some antifungal agents, such as

econazole, where the chiral alcohol is further elaborated into the final drug structure.[16]
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Caption: Generalized pathway showing the use of (R)-1-(4-Chlorophenyl)ethanol as a

precursor.

Pharmacological Relevance: Beyond its role as a building block, the 4-chlorophenyl motif is

common in pharmacologically active molecules. The specific (R)-configuration of the alcohol

can lead to distinct metabolic profiles. For instance, (R)-1-(4-Chlorophenyl)ethanol has been

shown to be an inhibitor of Cytochrome P450 2D6 (CYP2D6), a crucial enzyme in human drug

metabolism, with a reported competitive inhibition constant (Kᵢ) of 12.3 μM.[3] This highlights

the need for careful consideration of potential drug-drug interactions when developing APIs

containing this moiety.

Conclusion
(R)-1-(4-Chlorophenyl)ethanol stands as a testament to the importance of stereochemistry in

modern chemistry and drug development. The methodologies for its highly selective synthesis,

particularly through biocatalysis, offer efficient and environmentally conscious routes to this

enantiopure intermediate.[1] A thorough understanding of its properties, combined with robust

analytical methods for confirming its stereochemical and chemical purity, is essential for its

successful application. This guide provides the foundational knowledge and practical protocols

necessary for researchers and scientists to effectively synthesize, analyze, and utilize this

valuable chiral alcohol in the pursuit of novel and improved therapeutics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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